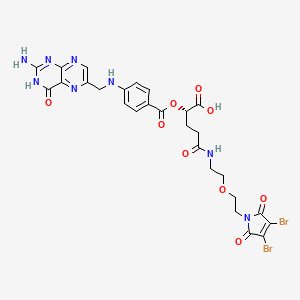
DibromoMal-PEG1 Folate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DibromoMal-PEG1 Folate is a bifunctional reagent used for the conjugation of folate to other molecules, such as proteins or nanoparticles. The compound consists of a dibromo maleimide group, a short polyethylene glycol linker, and a folate group . This structure allows it to be used in targeted drug delivery systems, particularly for cells that overexpress folate receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DibromoMal-PEG1 Folate typically involves the following steps:
Preparation of Dibromo Maleimide: This involves the bromination of maleimide using bromine in an appropriate solvent.
Attachment of Polyethylene Glycol Linker: The dibromo maleimide is then reacted with a polyethylene glycol linker under controlled conditions to form the intermediate compound.
Conjugation with Folate: Finally, the intermediate is conjugated with folate under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of maleimide.
Polyethylene Glycol Linker Attachment: Industrial reactors are used to attach the polyethylene glycol linker.
Folate Conjugation: The final conjugation step is carried out in large batches to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
DibromoMal-PEG1 Folate undergoes several types of chemical reactions:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles.
Conjugation Reactions: The maleimide group can react with thiol groups in proteins or other molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and neutral pH.
Conjugation Reactions: Thiol-containing molecules are used under slightly basic conditions to facilitate the reaction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Conjugates: When reacted with thiol-containing molecules, conjugates with proteins or nanoparticles are formed.
Scientific Research Applications
DibromoMal-PEG1 Folate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the conjugation of folate to other molecules.
Biology: Employed in the study of folate receptor-mediated processes.
Medicine: Utilized in targeted drug delivery systems, particularly for cancer therapy where folate receptors are overexpressed.
Industry: Applied in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of DibromoMal-PEG1 Folate involves its ability to target cells that overexpress folate receptors. The folate group binds to the folate receptor on the cell surface, facilitating the delivery of the conjugated molecule into the cell. This targeted delivery is particularly useful in cancer therapy, where the compound can deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: An antifolate used in cancer therapy.
Raltitrexed: Another antifolate used for similar purposes.
Pralatrexate: A folate analog used in chemotherapy.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness
DibromoMal-PEG1 Folate is unique due to its bifunctional nature, allowing it to conjugate folate to other molecules effectively. Its polyethylene glycol linker enhances solubility and stability, making it a versatile reagent for targeted drug delivery systems .
Properties
IUPAC Name |
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Br2N8O9/c28-18-19(29)24(41)37(23(18)40)8-10-45-9-7-31-17(38)6-5-16(25(42)43)46-26(44)13-1-3-14(4-2-13)32-11-15-12-33-21-20(34-15)22(39)36-27(30)35-21/h1-4,12,16,32H,5-11H2,(H,31,38)(H,42,43)(H3,30,33,35,36,39)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLURQOGYROJF-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C(=C(C2=O)Br)Br)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C(=C(C2=O)Br)Br)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Br2N8O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














